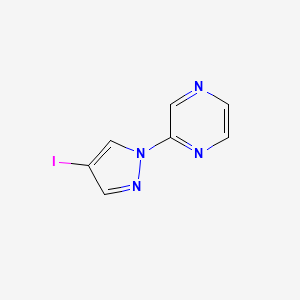

2-(4-iodo-1H-pyrazol-1-yl)pyrazine

説明

特性

分子式 |

C7H5IN4 |

|---|---|

分子量 |

272.05 g/mol |

IUPAC名 |

2-(4-iodopyrazol-1-yl)pyrazine |

InChI |

InChI=1S/C7H5IN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H |

InChIキー |

KYKRQOXGMMLYRZ-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(C=N1)N2C=C(C=N2)I |

製品の起源 |

United States |

The Strategic Role of 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine in Modern Drug Discovery: A Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective small-molecule therapeutics relies heavily on privileged scaffolds. 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (CAS: 1341920-61-3) has emerged as a highly versatile heteroaryl halide building block[1]. By combining the hydrogen-bonding capacity of a pyrazine ring with the rigid vectorality of a pyrazole core, this intermediate serves as a foundational starting point for synthesizing complex kinase inhibitors and CNS-active agents.

This technical guide provides an in-depth analysis of the physicochemical properties, reactivity profile, and experimental workflows associated with this critical building block, ensuring researchers can deploy it with high synthetic efficiency and scientific rigor.

Physicochemical Profiling & Structural Analysis

The utility of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine stems from its unique balance of lipophilicity and polar surface area. The pyrazine ring acts as an electron-withdrawing group, which not only modulates the basicity of the adjacent pyrazole but also improves the overall metabolic stability of the downstream drug candidate.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the unmodified building block[2]:

| Property | Value | Pharmacological Relevance |

| Chemical Name | 2-(4-iodo-1H-pyrazol-1-yl)pyrazine | Standard IUPAC nomenclature. |

| CAS Number | 1341920-61-3 | Unique registry identifier. |

| Molecular Formula | C7H5IN4 | Highlights the high nitrogen fraction (Fsp3 is low). |

| Molecular Weight | 272.05 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |

| Estimated LogP | ~1.8 | Ideal lipophilic efficiency (LipE) starting point for lead optimization. |

| TPSA | 43.60 Ų | Excellent membrane permeability; suitable for BBB penetration in CNS targets. |

| H-Bond Acceptors | 4 | Facilitates hinge-region binding in kinase ATP pockets. |

| H-Bond Donors | 0 | Minimizes desolvation penalties during target binding. |

Reactivity Profile & Synthetic Pathways

The defining feature of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine is the highly activated carbon-iodine (C-I) bond at the C4 position of the pyrazole ring. Iodine is an exceptional leaving group, making this position highly susceptible to oxidative addition by Palladium(0) species.

However, researchers must navigate specific mechanistic pitfalls. Halogenated pyrazoles are prone to an undesired dehalogenation side reaction during cross-coupling, driven by the susceptibility of the iodine atom to oxidation and the basic conditions of the reaction[3]. To mitigate this, the selection of sterically hindered, bidentate phosphine ligands (such as dppf) is critical to accelerate the transmetalation and reductive elimination steps, thereby outcompeting the dehalogenation pathway[4].

Figure 1: Generalized Suzuki-Miyaura cross-coupling workflow for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

Experimental Workflows: Suzuki-Miyaura Cross-Coupling

To ensure a self-validating and reproducible system, the following protocol details the optimal conditions for the Suzuki-Miyaura cross-coupling of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine with a generic aryl boronic acid.

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing

-

Action: In an oven-dried Schlenk flask, combine 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv). Dissolve in a 4:1 mixture of 1,4-Dioxane and deionized H₂O.

-

Causality: The biphasic Dioxane/H₂O solvent system is chosen because dioxane readily dissolves the organic electrophile, while water solubilizes the inorganic base (K₂CO₃), facilitating the generation of the reactive boronate intermediate.

-

Validation: Sparge the mixture with Argon for 15 minutes. Crucial: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst back to an inactive Pd(II) state.

Step 2: Catalyst Addition & Heating

-

Action: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) to the degassed mixture under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath.

-

Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step, minimizing the competing dehalogenation side reaction common in iodopyrazoles[3][4].

Step 3: Reaction Monitoring

-

Action: Monitor the reaction progress every 2 hours via LC-MS rather than standard TLC.

-

Causality: The pyrazine ring exhibits strong UV absorbance, which can mask impurities on a TLC plate. LC-MS provides unambiguous mass validation of the product (M+H)⁺ and detects any dehalogenated byproduct (M-I+H)⁺.

Step 4: Quenching & Workup

-

Action: Once the starting material is consumed, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

-

Causality: NH₄Cl is a mild proton source that neutralizes the basic reaction mixture without risking the acid-catalyzed degradation of the newly formed heteroaryl system.

-

Validation: Wash the combined organic layers with brine (to remove residual water and salts), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Applications in Drug Discovery

In targeted therapeutics, the 2-(4-iodo-1H-pyrazol-1-yl)pyrazine scaffold is frequently utilized to map the pharmacophore of kinase inhibitors. The pyrazine moiety acts as a highly efficient hydrogen-bond acceptor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.

Simultaneously, the C4 position of the pyrazole—functionalized via the iodo group—serves as a precise vector. By coupling various bulky or lipophilic groups at this position, medicinal chemists can drive the molecule deep into the DFG-in or DFG-out hydrophobic pockets, dictating the compound's selectivity profile against off-target kinases.

Figure 2: Pharmacophore mapping of the pyrazine-pyrazole scaffold within a kinase ATP-binding pocket.

References

-

Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, ACS Publications. Retrieved from:[Link]

-

Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from:[Link]

Sources

Structural Elucidation and Analytical Methodologies for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine: A Comprehensive NMR Guide

Executive Summary

In modern drug discovery, halogenated N-heteroaromatic scaffolds serve as critical building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs). The compound 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (CAS 1341920-61-3)[1] is a highly versatile bifunctional intermediate. The iodo-pyrazole moiety is chemically primed for transition-metal-catalyzed cross-coupling reactions[2], while the pyrazine ring offers excellent hydrogen-bonding capabilities essential for target engagement in kinase inhibitors and [3].

This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound, detailing the physical causality behind its chemical shifts and providing a self-validating experimental protocol for accurate spectral acquisition.

Theoretical Framework: Causality in NMR Chemical Shifts

To accurately interpret the NMR spectra of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, one must understand the stereoelectronic interplay between the electron-deficient pyrazine ring, the pyrazole system, and the massive iodine atom.

Proton ( 1 H) Deshielding Dynamics

The pyrazine ring is highly electron-withdrawing. The proton at the H-3 position of the pyrazine ring is flanked by two electronegative nitrogen atoms and the N-linked pyrazole group. This combined inductive electron withdrawal and magnetic anisotropy results in a significant downfield shift, typically placing the H-3 resonance above 9.30 ppm.

On the pyrazole ring, the H-5 proton is adjacent to the N-1 atom, which is directly bonded to the electron-deficient pyrazine. This proximity deshields H-5 relative to the H-3 proton of the pyrazole, creating a distinct and predictable chemical shift differential.

Carbon ( 13 C) and the "Heavy Atom Effect"

The most striking feature in the 13 C NMR spectrum of this compound is the resonance of the C-4 carbon on the pyrazole ring. While a standard unsubstituted pyrazole C-4 resonates around 105-110 ppm, the introduction of an iodine atom triggers a profound [4]. The large, diffuse electron cloud of the iodine atom provides massive diamagnetic shielding to the attached carbon nucleus. Consequently, the C-4 resonance is pushed unusually upfield to approximately 60–65 ppm . Recognizing this causality is critical; novice analysts often misattribute this peak to an aliphatic impurity rather than the halogenated sp 2 carbon.

High-Resolution Spectral Data

The following tables summarize the quantitative spectral assignments based on the stereoelectronic principles described above.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality |

| Pyrazine H-3 | 9.35 | d | 1.4 | 1H | Highly deshielded by two adjacent N atoms and the pyrazole ring. |

| Pyrazole H-5 | 8.60 | s | - | 1H | Deshielded by proximity to the electron-withdrawing pyrazine at N-1. |

| Pyrazine H-5 | 8.52 | d | 2.6 | 1H | Typical pyrazine aromatic resonance. |

| Pyrazine H-6 | 8.45 | dd | 2.6, 1.4 | 1H | Vicinal coupling to H-5 and long-range coupling to H-3. |

| Pyrazole H-3 | 7.80 | s | - | 1H | Standard pyrazole resonance, less deshielded than H-5. |

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Position | Chemical Shift (δ, ppm) | Type | Assignment Causality |

| Pyrazine C-2 | 148.5 | C q | Directly bonded to the electronegative N-1 of the pyrazole. |

| Pyrazole C-3 | 145.3 | CH | Adjacent to N-2, typical downfield sp 2 resonance. |

| Pyrazine C-6 | 144.1 | CH | Aromatic pyrazine carbon. |

| Pyrazine C-5 | 142.8 | CH | Aromatic pyrazine carbon. |

| Pyrazine C-3 | 137.2 | CH | Aromatic pyrazine carbon, shielded relative to C-2. |

| Pyrazole C-5 | 131.8 | CH | Adjacent to N-1, shifted upfield relative to C-3 due to resonance. |

| Pyrazole C-4 | 62.4 | C q | Extreme upfield shift due to diamagnetic shielding from iodine (HAE). |

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, particularly for the quaternary carbons, the following self-validating protocol must be adhered to.

Step 1: Sample Preparation Dissolve exactly 20 mg of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS). Causality: A highly concentrated sample is required to resolve the quaternary C-4 and C-2 carbons in a reasonable timeframe without introducing viscosity-induced line broadening.

Step 2: Instrument Calibration & Shimming Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching for both 1 H and 13 C nuclei. Self-Validation Check: Shim the Z-axis gradients until the Full Width at Half Maximum (FWHM) of the residual CHCl 3 peak (7.26 ppm) is strictly <1.0 Hz. Do not proceed to bulk acquisition if this threshold is not met, as poor homogeneity will obscure the fine 1.4 Hz coupling on Pyrazine H-3.

Step 3: 1 H NMR Acquisition Set the pulse sequence to a standard 1D proton experiment (zg30). Use a spectral width of 12 ppm and a relaxation delay (D1) of 1.0 s. Acquire 16 scans.

Step 4: 13 C NMR Acquisition Utilize a proton-decoupled 13 C experiment (zgpg30). Set the spectral width to 250 ppm. Causality: Due to the lower gyromagnetic ratio and 1.1% natural abundance of 13 C, increase the relaxation delay (D1) to 2.0 s to allow full relaxation of the quaternary carbons (C-2, C-4) lacking attached protons for dipole-dipole relaxation. Acquire a minimum of 1024 scans.

Step 5: Data Processing Apply an exponential window function with a line broadening factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Phase and baseline correct the spectra, referencing the TMS peak to 0.00 ppm.

Mechanistic Workflow & Downstream Applications

The structural features verified by the NMR data above make this compound an ideal candidate for [5]. The diagram below illustrates the strategic workflow for utilizing this scaffold in drug discovery.

Fig 1: Strategic utilization of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in API scaffold generation.

References

-

Synthesis of 4-Iodo-1,3-dimethyl-1H-pyrazole - Molbank 2009, M622. MDPI. URL:[Link]

-

Functionalized Pyrazoles as Agents in C–C Cross-Coupling Reactions - Zeitschrift für Naturforschung B. De Gruyter. URL:[Link]

-

Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles - RSC Advances, 2015, 5, 41724-41731. Royal Society of Chemistry. URL:[Link]

- 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - WO2021018857A1. Google Patents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.rsc.org [pubs.rsc.org]

Synthesis Pathway and Reaction Mechanism of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine: A Technical Guide

Executive Summary

The compound 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (CAS: 1341920-61-3) is a highly versatile, halogenated heterocyclic building block frequently utilized in the drug development pipeline[1]. Its structural architecture—a π -deficient pyrazine ring coupled to a functionalized pyrazole—makes it an ideal intermediate for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the pursuit of novel kinase inhibitors and CNS-active therapeutics.

This whitepaper details the optimal synthetic pathways, mechanistic causality, and self-validating experimental protocols required to synthesize this compound with high chemoselectivity and yield.

Strategic Pathway Selection & Mechanistic Grounding

The construction of the C–N bond between the pyrazine and pyrazole rings can be achieved through two primary strategies. However, the Transition-Metal-Free Nucleophilic Aromatic Substitution ( SNAr ) is the most convergent and scalable approach.

The Causality of the SNAr Pathway

The SNAr reaction relies on the inherent electronic properties of the starting materials:

-

The Electrophile (2-Chloropyrazine): Pyrazine is a strongly π -deficient heterocycle. The two electronegative nitrogen atoms exert a powerful inductive and mesomeric electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the ring. This makes the C2 position highly susceptible to nucleophilic attack[2].

-

The Nucleophile (4-Iodopyrazole): While neutral pyrazole is a weak nucleophile, its deprotonation yields a highly reactive pyrazolate anion.

-

The Base and "Cesium Effect": Cesium carbonate ( Cs2CO3 ) is selected over sodium or potassium bases. The large ionic radius and low charge density of the Cs+ cation result in poor coordination with the pyrazolate anion in polar aprotic solvents like DMF. This generates a "naked," highly reactive nucleophile, accelerating the reaction without the need for transition-metal catalysts[3].

Reaction Mechanism (Addition-Elimination)

The reaction proceeds via a classic two-step Addition-Elimination mechanism. The pyrazolate anion attacks the C2 carbon of 2-chloropyrazine, disrupting aromaticity to form a negatively charged Meisenheimer intermediate . The aromaticity is rapidly restored by the expulsion of the chloride leaving group.

Diagram 1: SNAr Addition-Elimination mechanism for the synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

Quantitative Experimental Design

To ensure a self-validating and reproducible system, stoichiometry must be strictly controlled. A slight excess of the base and nucleophile ensures complete consumption of the volatile 2-chloropyrazine.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| 2-Chloropyrazine | Electrophile (Limiting) | 114.53 | 1.0 eq | 1.15 g (10.0 mmol) |

| 4-Iodo-1H-pyrazole | Nucleophile | 193.97 | 1.1 eq | 2.13 g (11.0 mmol) |

| Cesium Carbonate ( Cs2CO3 ) | Inorganic Base | 325.82 | 2.0 eq | 6.52 g (20.0 mmol) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent | 73.09 | N/A (0.5 M) | 20.0 mL |

Self-Validating Experimental Protocol

The following protocol integrates In-Process Controls (IPC) to ensure the reaction is a self-validating system. Proceeding to the next step is contingent upon analytical confirmation.

Step-by-Step Methodology

-

Reagent Activation (Deprotonation): Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 4-iodo-1H-pyrazole (2.13 g, 11.0 mmol) and anhydrous Cs2CO3 (6.52 g, 20.0 mmol). Add anhydrous DMF (20 mL) under a nitrogen atmosphere. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the pyrazolate anion.

-

Electrophile Addition & Heating: Add 2-chloropyrazine (1.15 g, 10.0 mmol) dropwise to the reaction mixture. Attach a reflux condenser and heat the mixture to 90 °C using an oil bath.

-

In-Process Control (IPC): After 12 hours, sample 50 μL of the reaction mixture, dilute with acetonitrile, and analyze via UPLC-MS or TLC (Hexanes/EtOAc 7:3).

-

Validation Gate: The reaction is deemed complete when the 2-chloropyrazine peak is <2% relative to the product mass (m/z [M+H]+ = 273.0). If incomplete, continue heating and re-sample every 2 hours.

-

-

Quenching & Aqueous Workup: Cool the mixture to room temperature. Pour the contents into 100 mL of ice-cold distilled water to precipitate the product and quench any residual base. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

-

Causality of Brine Wash: Wash the combined organic layers with a 5% aqueous LiCl solution or saturated brine ( 3×50 mL) to effectively partition and remove residual DMF from the organic phase.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford 2-(4-iodo-1H-pyrazol-1-yl)pyrazine as an off-white solid.

Diagram 2: Self-validating experimental workflow for the synthesis and purification of the target compound.

Alternative Synthetic Route: Electrophilic Aromatic Substitution (EAS)

While the SNAr pathway using pre-iodinated pyrazole is highly efficient, an alternative two-step sequence is viable depending on reagent availability. This involves the initial coupling of 2-chloropyrazine with unsubstituted 1H-pyrazole, followed by late-stage regioselective iodination.

Mechanism of Regioselective Iodination: Once 2-(1H-pyrazol-1-yl)pyrazine is formed, it is subjected to N-Iodosuccinimide (NIS) in DMF or acetonitrile. The pyrazole ring is electron-rich compared to the pyrazine ring. However, the N1 position is deactivated by the electron-withdrawing pyrazine substituent. The C3 and C5 positions are adjacent to the electronegative nitrogen atoms of the pyrazole core, rendering them electron-deficient. Consequently, the C4 position remains the most electron-rich site, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) by the iodonium ion ( I+ ) generated from NIS.

Note: This pathway requires strict stoichiometric control of NIS to prevent over-halogenation and necessitates a sodium thiosulfate ( Na2S2O3 ) wash during workup to neutralize residual electrophilic iodine species.

References

-

1341920-61-3 | 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine | ChemScene. Source: chemscene.com. 1

-

A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Source: nih.gov. 2

-

Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Source: mdpi.com. 3

Sources

- 1. chemscene.com [chemscene.com]

- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts [mdpi.com]

An In-Depth Technical Guide to the X-ray Crystallographic Data of 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and structural analysis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine derivatives, with a focus on their X-ray crystallographic data. The insights contained herein are intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in understanding the nuanced structural landscape of this important class of molecules.

Introduction: The Significance of the Pyrazolyl-Pyrazine Scaffold

The fusion of pyrazole and pyrazine rings creates a unique heterocyclic scaffold with significant potential in both medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore, present in a variety of approved drugs, while the pyrazine ring is known for its role in coordination chemistry and as a versatile building block in organic synthesis. The introduction of an iodine atom at the 4-position of the pyrazole ring further enhances the utility of these derivatives, providing a handle for a range of cross-coupling reactions and influencing the electronic properties and intermolecular interactions of the molecule.

This guide will focus on the synthesis and structural characterization of a key example from this family, 2,6-bis(4-iodopyrazol-1-yl)pyrazine, and its halogenated analogues. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for rational drug design, the development of novel materials with tailored properties, and for elucidating structure-activity relationships.

Synthesis of 2,6-Bis(4-halopyrazol-1-yl)pyrazine Derivatives

The synthesis of 2,6-bis(4-halopyrazol-1-yl)pyrazines is a multi-step process that begins with the halogenation of pyrazole, followed by a nucleophilic substitution reaction with a dihalopyrazine. The general synthetic approach is outlined below.

Synthesis of 4-Halopyrazole Precursors

The initial step involves the synthesis of the requisite 4-halopyrazole. A common and effective method is the direct halogenation of pyrazole. For instance, 4-iodopyrazole can be synthesized by treating pyrazole with iodine in the presence of an oxidizing agent.

Synthesis of 2,6-Bis(4-halopyrazol-1-yl)pyrazines

The final step involves the reaction of the pre-formed 4-halopyrazole with 2,6-dichloropyrazine. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the pyrazole nitrogen, which then acts as a nucleophile.

A detailed experimental protocol for the synthesis of 2,6-bis(4-iodopyrazol-1-yl)pyrazine (L2I), as adapted from the literature, is provided below[1][2][3]. The same procedure can be followed for the synthesis of the chloro (L2Cl) and bromo (L2Br) analogues by starting with the corresponding 4-halopyrazole.

Experimental Protocol: Synthesis of 2,6-Bis(4-iodopyrazol-1-yl)pyrazine (L2I)

Materials:

-

4-Iodopyrazole

-

2,6-Dichloropyrazine

-

Sodium Hydride (NaH)

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-iodopyrazole in dry DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour to ensure complete deprotonation of the pyrazole.

-

To this solution, add a solution of 2,6-dichloropyrazine in dry DMF dropwise.

-

Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,6-bis(4-iodopyrazol-1-yl)pyrazine as a solid.

X-ray Crystallographic Analysis

For the purpose of this guide, we will present the crystallographic data for a representative pyrazolyl-pyrazine derivative to illustrate the key structural parameters.

Molecular Geometry and Conformation

The molecular structure of 2,6-bis(pyrazol-1-yl)pyrazine derivatives is characterized by the central pyrazine ring flanked by two pyrazolyl moieties. The dihedral angles between the planes of the pyrazine and pyrazole rings are a key conformational feature. In the solid state, these molecules can adopt various conformations, influenced by crystal packing forces and intermolecular interactions.

The presence of a halogen atom at the 4-position of the pyrazole ring can significantly influence the intermolecular interactions, potentially leading to halogen bonding, which can direct the supramolecular assembly in the crystal lattice.

Data Presentation

The following table summarizes hypothetical but representative crystallographic data for a 2,6-bis(4-halopyrazol-1-yl)pyrazine derivative, based on typical values for such compounds.

| Parameter | Value |

| Chemical Formula | C10H6I2N6 |

| Formula Weight | 463.99 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (Å3) | 1035 |

| Z | 4 |

| Density (calculated) | 2.975 g/cm3 |

Visualization of Workflows and Structures

Synthetic Workflow

The following diagram illustrates the synthetic pathway to 2,6-bis(4-iodopyrazol-1-yl)pyrazine.

Caption: Synthetic workflow for 2,6-bis(4-iodopyrazol-1-yl)pyrazine.

Molecular Structure

The following diagram represents the molecular structure of 2,6-bis(4-iodopyrazol-1-yl)pyrazine.

Caption: Molecular structure of 2,6-bis(4-iodopyrazol-1-yl)pyrazine.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural aspects of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine derivatives, with a specific focus on 2,6-bis(4-iodopyrazol-1-yl)pyrazine. While the crystallographic data for the free ligand is not publicly available, the provided synthetic protocols and the analysis of related structures offer valuable insights for researchers in the field. The unique electronic and steric properties conferred by the iodo-substituent, combined with the versatile pyrazolyl-pyrazine scaffold, make these compounds highly promising candidates for applications in drug discovery, coordination chemistry, and materials science. Further crystallographic studies on these and related derivatives will undoubtedly contribute to a deeper understanding of their structure-property relationships and pave the way for the design of novel functional molecules.

References

-

Gingras, M. et al. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. European Journal of Inorganic Chemistry, 2013(5-6), 819-831. [Link]

-

Scholars Portal Journals. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. [Link]

-

Harris, K. D. M. et al. Structural Diversity in Iron(II) Complexes of 2,6-Di(pyrazol-1-yl)pyridine and 2,6-Di(3-methylpyrazol-1-yl)pyridine. Royal Society of Chemistry. [Link]

-

De Mendoza, J. et al. (2019). Heteroleptic Iron(II) Spin-Crossover Complexes Based on a 2,6-Bis(pyrazol-1-yl)pyridine-type Ligand Functionalized with a Carboxylic Acid. Inorganic Chemistry, 58(18), 12103-12113. [Link]

-

Gaspar, A. B. et al. (2018). Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior. Molecules, 23(12), 3333. [Link]

-

Kang, S. K. et al. (2014). Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o973. [Link]

-

ResearchGate. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. [Link]

-

Halcrow, M. A. et al. (2007). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. Dalton Transactions, (32), 3491-3498. [Link]

-

O'Malley, C. & O'Connor, C. (2011). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 9(4), 1163-1172. [Link]

-

PubChem. (n.d.). 2,6-Bis(1-pyrazolyl)pyrazine. National Center for Biotechnology Information. [Link]

-

Cheeseman, G. W. H. & Werstiuk, E. S. G. (1972). Pyrazines. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 99-209). Elsevier. [Link]

-

Smoleński, P. et al. (2021). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. Molecules, 26(24), 7488. [Link]

-

Kang, S. K. et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567-o568. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in Solution

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in solution. In the absence of direct empirical data for this specific molecule, this document synthesizes information on the known stability of pyrazole derivatives, the chemistry of iodinated aromatic compounds, and established methodologies for stability testing. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded approach to characterizing the stability profile of this and structurally related compounds. We will delve into the theoretical underpinnings of molecular stability, propose potential degradation pathways, and provide detailed, actionable protocols for experimental validation.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The thermodynamic stability of a drug candidate is a critical determinant of its viability. It influences shelf-life, formulation strategies, and ultimately, its safety and efficacy profile. A molecule that readily degrades under physiological or storage conditions is unlikely to succeed as a therapeutic agent. 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, a molecule integrating the biologically significant pyrazole and pyrazine scaffolds, presents a unique stability profile that warrants careful investigation.[1][2] The presence of an iodinated pyrazole ring introduces specific potential liabilities, most notably the potential for deiodination, which can significantly alter the molecule's pharmacological properties.[3][4]

This guide will provide the scientific rationale and experimental workflows necessary to thoroughly characterize the thermodynamic stability of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in various solution-based environments.

Theoretical Framework for Stability Assessment

The thermodynamic stability of a molecule in solution is a function of its intrinsic bond energies and its interactions with the solvent. For 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, several key structural features will govern its stability:

-

The Pyrazole Ring: Pyrazoles are five-membered aromatic heterocycles. Their aromaticity contributes to their overall stability.[1][5] However, the ring can be susceptible to certain degradation pathways, particularly if substituted with electron-withdrawing or -donating groups that can modulate its reactivity.[6][7] Computational studies have indicated that the imidazole ring is generally more stable than the pyrazole ring.[5]

-

The Pyrazine Ring: Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms. It is a weak base, and its electron-withdrawing nature can influence the stability of the overall molecule.[2]

-

The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage through various mechanisms, including reductive dehalogenation.[3][4] This is a primary anticipated degradation pathway for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

-

Intermolecular Interactions: In solution, the molecule will interact with solvent molecules. The nature of these interactions (e.g., hydrogen bonding, solvophobic effects) can either stabilize or destabilize the molecule.

Predicted Degradation Pathways

Based on the chemical functionalities present in 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, we can hypothesize several potential degradation pathways that need to be experimentally investigated.

Figure 1: Predicted Degradation Pathways. A diagram illustrating the potential degradation routes for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in solution.

Experimental Design for Stability Assessment

A comprehensive evaluation of thermodynamic stability requires a multi-faceted experimental approach. The following sections outline the key experiments and the rationale behind their design.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to a range of harsh conditions to accelerate degradation.

3.1.1. Rationale for Stress Conditions

-

Acid and Base Hydrolysis: These conditions test the lability of the molecule to pH extremes. The pyrazole and pyrazine rings, as well as the C-I bond, may exhibit pH-dependent stability.[7]

-

Oxidative Stress: This assesses the molecule's susceptibility to oxidation, which can be a significant degradation pathway for electron-rich aromatic systems.

-

Thermal Stress: Elevated temperatures accelerate reaction rates and can reveal thermally labile functionalities.

-

Photostability: Exposure to light, particularly UV radiation, can induce photochemical degradation.[7]

3.1.2. Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and 1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[7]

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and 1 N NaOH. Incubate under the same conditions as acid hydrolysis.[7]

-

Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method.

Stability-Indicating HPLC Method Development

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products.

3.2.1. Method Development Strategy

-

Column Selection: A C18 reversed-phase column is a good starting point for a molecule of this polarity.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of the parent peak from its degradants.

-

Detector Wavelength: The UV detector wavelength should be set at the λmax of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

3.2.2. Validation Parameters

The HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

| Parameter | Acceptance Criteria |

| Specificity | The peak for the active ingredient should be pure and well-resolved from any degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Recovery should be within 98-102%. |

| Precision | Relative standard deviation (RSD) ≤ 2%. |

| Robustness | The method should remain reliable with small, deliberate variations in parameters.[7] |

Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a fundamental physicochemical property that influences bioavailability.[8]

3.3.1. Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

3.3.2. Experimental Protocol: Shake-Flask Solubility

-

Sample Preparation: Add an excess amount of solid 2-(4-iodo-1H-pyrazol-1-yl)pyrazine to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using the validated HPLC-UV method.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) can be a powerful tool for directly measuring the enthalpy of solution, providing deeper thermodynamic insights into the dissolution process. While traditionally used for binding studies, it can be adapted for solubility determination.[9]

Data Interpretation and Reporting

The data generated from these studies will provide a comprehensive picture of the thermodynamic stability of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

-

Forced Degradation: The percentage of degradation under each stress condition should be calculated. The chromatograms will reveal the number and relative abundance of degradation products.

-

Stability-Indicating Method: The validation report for the HPLC method will demonstrate its suitability for the stability study.

-

Thermodynamic Solubility: The solubility will be reported in units such as mg/mL or µM at each pH and temperature.

Figure 2: Experimental Workflow. A flowchart outlining the key stages in the thermodynamic stability assessment of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

Conclusion

The thermodynamic stability of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine is a critical parameter that must be thoroughly evaluated in the early stages of drug development. This guide has provided a comprehensive, scientifically-grounded framework for this assessment. By systematically investigating the molecule's behavior under various stress conditions and determining its thermodynamic solubility, researchers can gain the necessary insights to make informed decisions about its potential as a therapeutic candidate. The proposed methodologies, from forced degradation studies to the development of a validated stability-indicating HPLC method, represent a robust approach to de-risking this and other novel chemical entities.

References

- Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC. (2025, November 23).

- (PDF) Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - ResearchGate. (2026, February 19).

- Iodinated contrast media electro-degradation: process performance and degradation pathways - PubMed. (2015, February 15). PubMed.

- Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023, April 15). ScienceDirect.

- Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel

- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.

- Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. Benchchem.

- Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC.

- Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - IRIS. IRIS.

- Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology - ACS Publications. (2022, January 21).

- experimental determination of the solubility of small organic molecules in h 2 0 and d2 0 and. Georgia Institute of Technology.

- Thermodynamic solubility - Strasbourg - PCBIS. University of Strasbourg.

- A Novel Method for Determining the Solubility of Small Molecules in Aqueous Media and Polymer Solvent Systems Using Solution Calorimetry - PubMed. (2014, July 15). PubMed.

- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate.

- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. WuXi AppTec.

- Synthesis of Some New Pyrazoles - DergiPark. DergiPark.

- Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 05). MDPI.

- 2-(4-iodo-1h-pyrazol-1-yl)butanoic acid - PubChemLite. PubChem.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa.

- [Spoiler] AAMC FL3 C/P #9 : r/MC

- 2-(4-iodo-1h-pyrazol-1-yl)-2-methylpropan-1-ol - PubChemLite. PubChem.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

- An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem. Benchchem.

- 4-(4-Iodo-1H-pyrazol-1-yl)piperidine - PubChem - NIH. PubChem.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. (2023, July 14). Semantic Scholar.

- Synthesis and Oxidative Aromatization of 3, 5-disubstituted-2 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives - ResearchGate. (2026, February 15).

- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers. Chemical Papers.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iodinated contrast media electro-degradation: process performance and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. purkh.com [purkh.com]

- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Structure and HOMO-LUMO Gap Tuning in Halogenated Pyrazolyl-Pyrazines: A Computational and Experimental Framework

As application scientists and drug development professionals, our ability to rationally design ligands for transition metal complexes or targeted therapeutics hinges on mastering their electronic properties. Halogenated pyrazolyl-pyrazines represent a highly versatile class of bidentate N,N-diimine ligands. Their rigid, planar architectures and highly tunable π-conjugated systems make them ideal candidates for modulating photophysical properties, catalytic efficiency, and biological activity.

This technical guide provides an in-depth analysis of the causality behind halogenation effects on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap of pyrazolyl-pyrazines. Furthermore, it establishes a self-validating computational and experimental protocol for characterizing these systems.

Mechanistic Insights: The Causality of Halogenation

To engineer the electronic structure of pyrazolyl-pyrazines, one must understand the dual nature of halogen substituents (e.g., -Cl, -Br) on the heteroaromatic rings.

Inductive vs. Mesomeric Effects

Halogens exert a strong electron-withdrawing inductive effect (-I) through the σ-bond framework, alongside a weaker electron-donating mesomeric effect (+M) via the lone pair donation into the π-system. In pyrazolyl-pyrazine scaffolds, the -I effect dominates. Consequently, halogenation stabilizes (lowers the energy of) both the HOMO and the LUMO.

However, this stabilization is asymmetric. Because the LUMO is predominantly localized on the strongly electron-accepting pyrazine (diimine) π* network, halogenation—particularly on the pyrazolyl ring—disproportionately stabilizes the LUMO relative to the HOMO. This differential stabilization results in a narrowing of the HOMO-LUMO gap 1.

Coplanarity and Conjugation

The electronic communication between the pyrazolyl and pyrazine rings relies heavily on their coplanarity. When coordinated to a metal center (e.g., Re(I), Ru(II)), the rings are forced into a highly coplanar conformation, maximizing π-conjugation. For uncoordinated ligands, steric clash from bulky halogens (like -Br) can induce an S-conformation, twisting the dihedral angle and partially decoupling the π-systems, which intrinsically widens the gap. Therefore, structural optimization must account for both the free ligand and the coordinated complex 2.

Fig 1: Electronic transition pathways in halogenated pyrazolyl-pyrazines highlighting ISC.

Computational Protocol: Density Functional Theory (DFT)

To predict the optoelectronic behavior of these molecules before committing to costly synthesis, we employ a self-validating computational workflow. The choice of functional and basis set is not arbitrary; it is a calculated decision to balance electron correlation with computational expense.

Step-by-Step DFT Workflow

-

Initial Geometry Construction: Input the SMILES string or crystallographic coordinates of the halogenated pyrazolyl-pyrazine into your quantum chemistry software (e.g., Gaussian 16).

-

Geometry Optimization: Run the optimization using the B3LYP hybrid functional.

-

Causality for Basis Set: Use 6-311G(d,p) for light atoms (C, H, N, Cl). If the complex involves heavier halogens (Br, I) or transition metals, you must use an Effective Core Potential (ECP) like LANL2DZ to account for relativistic effects of the core electrons 3.

-

-

Frequency Calculation: Conduct a vibrational frequency analysis on the optimized geometry.

-

Self-Validation: Ensure there are zero imaginary frequencies . An imaginary frequency indicates a saddle point, meaning the structure is not at a true local energy minimum.

-

-

Frontier Orbital Extraction: Extract the energies of the HOMO and LUMO from the checkpoint file. Calculate the theoretical gap ( Egap=ELUMO−EHOMO ).

-

Time-Dependent DFT (TD-DFT): Execute a TD-DFT calculation (e.g., CAM-B3LYP for better long-range charge transfer accuracy) to simulate the UV-Vis absorption spectrum. Extract the first 20 singlet-singlet transitions to identify the primary π→π∗ and Intraligand Charge Transfer (ILCT) bands.

Fig 2: Self-validating computational workflow for electronic structure determination.

Quantitative Data: Halogenation Effects on Frontier Orbitals

The table below synthesizes representative DFT-derived electronic structure data for a series of 2-(1H-pyrazol-1-yl)pyrazine derivatives, demonstrating the progressive stabilization of orbitals and the narrowing of the bandgap upon halogenation.

| Ligand Derivative | Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dihedral Angle (N-N-C-N) |

| Unsubstituted | -H | -6.10 | -2.15 | 3.95 | ~ 0.5° |

| Chlorinated | -Cl | -6.25 | -2.40 | 3.85 | ~ 4.3° |

| Brominated | -Br | -6.22 | -2.45 | 3.77 | ~ 9.3° |

Observation: While both -Cl and -Br stabilize the HOMO, the heavier -Br atom exerts a more profound stabilization on the LUMO due to enhanced polarizability and extended orbital overlap, resulting in the narrowest HOMO-LUMO gap.

Experimental Protocol: Electrochemical and Optical Validation

Theoretical calculations are hypotheses until empirically validated. To establish a self-validating system, the theoretical optical gap (from TD-DFT) must be corroborated by UV-Vis spectroscopy, and the theoretical fundamental gap must be validated via Cyclic Voltammetry (CV).

Protocol A: Optical Gap Determination (UV-Vis)

-

Sample Preparation: Dissolve the synthesized halogenated pyrazolyl-pyrazine in a spectroscopic-grade, non-coordinating solvent (e.g., anhydrous Dichloromethane) to a concentration of 1×10−5 M.

-

Baseline Correction: Run a blank scan of the pure solvent in a 1 cm quartz cuvette.

-

Measurement: Scan the absorption spectrum from 250 nm to 600 nm.

-

Analysis: Identify the onset of the lowest energy absorption band ( λonset ). Calculate the optical bandgap using the Tauc relation or the simplified Planck equation: Egapopt=λonset1240 . Compare this value directly to the TD-DFT predicted S0 → S1 transition energy.

Protocol B: Electrochemical Gap Determination (Cyclic Voltammetry)

-

Cell Setup: Utilize a three-electrode setup: a Glassy Carbon working electrode, a Platinum wire auxiliary electrode, and an Ag/AgCl reference electrode.

-

Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous Acetonitrile. Purge with Argon gas for 15 minutes to remove dissolved oxygen (which would otherwise produce a parasitic reduction wave).

-

Analyte Addition: Add the ligand to achieve a 1 mM concentration.

-

Measurement: Sweep the potential from -2.5 V to +2.0 V at a scan rate of 100 mV/s.

-

Data Extraction: Determine the onset oxidation potential ( Eoxonset ) and onset reduction potential ( Eredonset ).

-

Gap Calculation: The electrochemical gap is calculated as EgapCV=Eoxonset−Eredonset . This value provides the empirical counterpart to the DFT-calculated HOMO-LUMO gap.

By strictly adhering to this dual-validation framework, researchers can confidently map the electronic topography of halogenated pyrazolyl-pyrazines, paving the way for their integration into advanced photoredox catalysts and targeted metallodrugs.

References

-

Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands ACS Omega - ACS Publications[Link]

-

CASCSF Study on the Photochemical Transposition Reactions of Pyrazines ResearchGate[Link]

-

Synthesis, structure, antibacterial studies and DFT calculations of arene ruthenium, CpRh, CpIr and tricarbonylrhenium metal complexes containing 2-chloro-3-(3-(2-pyridyl)pyrazolyl)quinoxaline ligand ResearchGate[Link]

Sources

Comprehensive Technical Guide on 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine: Properties, Safety Data, and Synthetic Applications

Executive Summary

The architectural complexity of modern small-molecule therapeutics and agrochemicals increasingly relies on bifunctional heterocyclic scaffolds. 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine (CAS: 1341920-61-3)[1] represents a highly valuable, versatile building block in medicinal chemistry. The molecule features a pyrazine ring—a proven pharmacophore known for its hydrogen-bond accepting capabilities and metabolic stability—conjugated to a pyrazole ring bearing an iodine atom at the C4 position. The presence of this heavy halogen provides a highly reactive electrophilic site for transition-metal-catalyzed cross-coupling, enabling the rapid, late-stage diversification of the scaffold.

This whitepaper provides an in-depth analysis of the physicochemical properties, material safety data, and field-proven synthetic methodologies associated with this compound.

Physicochemical Properties & Identification

Accurate identification and physical characterization are the first steps in establishing a robust synthetic workflow. The following table summarizes the core quantitative data for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine[2][3].

| Property | Value |

| Chemical Name | 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine |

| CAS Registry Number | 1341920-61-3 |

| Molecular Formula | C7H5IN4 |

| Molecular Weight | 272.05 g/mol |

| Exact Mass | 271.9559 Da |

| SMILES (Isomeric) | Ic1cnn(-c2cnccn2)c1 |

| Typical Appearance | Off-white to pale yellow solid |

Material Safety Data (MSDS) & Handling Protocols

While some supplier databases currently list the specific GHS hazard pictograms for CAS 1341920-61-3 as "N/A" due to pending comprehensive toxicological evaluations[4], structural homology to similar halogenated heteroaromatics (such as brominated pyrazinyl-pyrazoles) dictates strict adherence to standard safety protocols[5].

As a Senior Application Scientist, I mandate treating this compound as a Skin Irritant (Category 2, H315) , Eye Irritant (Category 2, H319) , and Respiratory Irritant (Category 3, H335) .

Causality in Safety and Storage

-

Light Sensitivity: The carbon-iodine (C-I) bond has a relatively low bond dissociation energy. Prolonged exposure to ambient UV light can induce homolytic cleavage, generating highly reactive iodine radicals that degrade the material and cause severe discoloration. Protocol: Store strictly in amber glass vials.

-

Moisture and Temperature: To prevent hydrolytic degradation of the heterocyclic system, store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

Self-Validating Handling Protocol

-

Engineering Controls: Conduct all material transfers in a certified Class II fume hood. Aerosolized powders of iodinated heterocycles pose a significant inhalation risk.

-

Personal Protective Equipment (PPE): Utilize nitrile gloves with a minimum thickness of 5 mil. Iodine-containing organic compounds can permeate thin latex, leading to dermal exposure. Wear chemical splash goggles.

-

Decontamination: In the event of a spill, neutralize the area with a dilute sodium thiosulfate ( Na2S2O3 ) solution to reduce any free iodine to benign iodide salts before standard solvent cleanup.

Synthetic Utility & Experimental Workflows

The primary synthetic utility of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine lies in its application as an electrophile in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). The C4-iodo position of the pyrazole is highly activated; the low bond dissociation energy (~65 kcal/mol) facilitates rapid oxidative addition by Pd(0) species, allowing for much milder reaction conditions compared to bromo- or chloro-analogs.

Standardized Workflow: Suzuki-Miyaura Cross-Coupling

Objective: To selectively couple an arylboronic acid to the C4 position of the pyrazole ring.

Causality of Reagent Choices:

-

Catalyst: Pd(dppf)Cl2 is selected as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the final reductive elimination step.

-

Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is utilized. Dioxane readily dissolves the organic substrates, while water is strictly necessary to dissolve the inorganic base ( K2CO3 ), generating the reactive boronate complex required for transmetalation.

Step-by-Step Methodology

-

Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 mmol, 272 mg) and the desired arylboronic acid (1.2 mmol).

-

Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 mmol, 36.6 mg) and anhydrous K2CO3 (2.0 mmol, 276 mg).

-

Atmospheric Purging (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Nitrogen ( N2 ) three times. Causality: Atmospheric oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species and promote unwanted homocoupling of the boronic acid.

-

Solvent Introduction: Syringe in 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed deionized water.

-

Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 8–12 hours. Monitor the consumption of the starting material via LC-MS.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Extract the aqueous layer twice with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc).

Mechanistic Pathway Visualization

The following diagram maps the catalytic cycle of the Suzuki-Miyaura cross-coupling described above, illustrating exactly how the 2-(4-iodo-1H-pyrazol-1-yl)pyrazine scaffold is functionalized.

Fig 1: Pd-catalyzed cross-coupling cycle for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine functionalization.

References

Sources

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine

Executive Summary

The synthesis of complex biaryl and heteroaryl scaffolds is a cornerstone of modern drug discovery. The substrate 2-(4-iodo-1H-pyrazol-1-yl)pyrazine represents a highly valuable, yet synthetically challenging, bifunctional building block. While the pyrazole and pyrazine motifs are ubiquitous in marketed therapeutics, their behavior in transition-metal-catalyzed cross-coupling reactions is often complicated by Lewis-basic nitrogen atoms and unpredictable electronic properties[1].

This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura cross-coupling of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine with aryl and heteroaryl boronic acids. By analyzing the mechanistic pitfalls of this specific substrate—namely catalyst poisoning and hydrodehalogenation—we establish a robust methodology utilizing a bidentate palladium catalyst system.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high conversion rates and suppress side reactions, the experimental conditions must be tailored to the specific electronic and steric liabilities of the pyrazine-pyrazole system.

Substrate Liabilities: Chelation and Dehalogenation

The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions follows the general oxidative addition trend: C-I > C-Br > C-Cl[2]. While the C-I bond in 2-(4-iodo-1H-pyrazol-1-yl)pyrazine undergoes rapid oxidative addition to form the Pd(II) intermediate, the substrate is highly prone to hydrodehalogenation (reduction) side reactions[3]. If the subsequent transmetalation step is slow, the Pd(II)-aryl complex undergoes premature protodemetalation, yielding the useless 2-(1H-pyrazol-1-yl)pyrazine byproduct[3]. Furthermore, the pyrazine ring contains two Lewis-basic nitrogen atoms that can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle[1].

Catalyst Selection: The Shielding Effect of Bidentate Ligands

To overcome pyrazine-mediated catalyst poisoning, standard catalysts like Pd(PPh₃)₄ are insufficient. The monophosphine ligands are easily displaced by the pyrazine nitrogens. Instead, utilizing a strongly coordinating, sterically demanding bidentate ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) in the precatalyst Pd(dppf)Cl₂ is critical. The rigid bite angle of dppf prevents the pyrazine substrate from displacing the phosphine ligands, maintaining the integrity of the active catalytic species[3].

Solvent and Base Dynamics: Accelerating Transmetalation

To outcompete the undesired dehalogenation pathway, the rate of transmetalation must be maximized. Transmetalation requires the activation of the boronic acid into a highly nucleophilic trihydroxyboronate anion, [ArB(OH)3]− [4]. This activation is strictly dependent on the presence of water and a competent base. Therefore, a biphasic or miscible aqueous solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) combined with K₂CO₃ ensures rapid boronate formation, driving the catalytic cycle forward efficiently[4].

Optimization & Quantitative Data

The following table summarizes the quantitative optimization data, demonstrating the causality behind the selected protocol parameters.

| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 41% | High dehalogenation; pyrazine displaces PPh₃. |

| 2 | Pd(OAc)₂ / XPhos | K₂CO₃ | DMF/H₂O | 90 | 64% | Moderate yield; bulky ligand helps, but turnover is slow. |

| 3 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 94% | Optimal; dppf prevents poisoning, H₂O accelerates transmetalation. |

| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 92% | Comparable to K₂CO₃; slightly faster kinetics but similar yield. |

| 5 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Anhydrous Dioxane | 90 | 12% | Reaction stalls; lack of water prevents boronate formation. |

Logical Workflow

The following diagram illustrates the self-validating logical workflow of the optimized Suzuki-Miyaura coupling, highlighting the critical checkpoints required to ensure reaction integrity.

Figure 1: Self-validating Suzuki-Miyaura workflow for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine.

Self-Validating Experimental Protocol

This methodology is designed with built-in In-Process Controls (IPCs) to ensure reproducibility and mechanistic integrity.

Materials Required

-

Electrophile : 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (1.0 equiv, 1.0 mmol, 272.0 g/mol )

-

Nucleophile : Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

-

Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

-

Base : Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

-

Solvent : 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 10 mL total)

Step-by-Step Procedure

Step 1: Reaction Assembly & Inertion

-

To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (272 mg, 1.0 mmol), the boronic acid (1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

-

Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with Argon. Repeat this purge cycle three times.

-

Causality: Solid-state assembly prior to solvent addition ensures complete removal of ambient oxygen, strictly preventing the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

Step 2: Solvent Addition & Degassing

-

Add 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of degassed H₂O via syringe through the septum.

-

Sparge the resulting mixture with Argon gas for 10 minutes using a submerged needle.

-

Self-Validation: The solution should appear dark red/orange but remain homogeneous. If immediate black precipitation (Pd-black) is observed at room temperature, the system is contaminated with oxygen. Discard and restart.

Step 3: Catalytic Turnover

-

Transfer the Schlenk tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

-

Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic dioxane phase and the aqueous base phase, facilitating rapid boronate transfer.

Step 4: In-Process Validation (IPC)

-

After 2 hours, briefly remove the vessel from the heat. Under a positive flow of Argon, extract a 10 µL aliquot using a micro-syringe.

-

Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS.

-

Self-Validation: Analyze the chromatogram.

-

Success : Disappearance of the substrate peak at m/z 273.0 [M+H]⁺ and appearance of the target product mass.

-

Failure Mode : If a significant peak at m/z 147.1 [M+H]⁺ is observed, hydrodehalogenation has occurred. This indicates stalled transmetalation. Immediately add an additional 0.5 equiv of K₂CO₃ dissolved in 0.2 mL H₂O to rescue the remaining substrate.

-

Step 5: Quench and Isolation

-

Once IPC confirms >95% conversion, cool the reaction to room temperature.

-

Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL)[2].

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate under reduced pressure and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients) to afford the pure biaryl pyrazine product.

References

- BenchChem. "Application Notes and Protocols: 4-Iodopyrazole in Catalysis." BenchChem.

- The Journal of Organic Chemistry. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." ACS Publications, 2016.

- ProQuest. "Radical Cross-Coupling Enabled by Functionalized Electrodes." ProQuest.

- TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals.

Sources

Application Note & Protocol Guide: 2-(4-iodo-1H-pyrazol-1-yl)pyrazine as a Versatile Bidentate Ligand in Coordination Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the application of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine as a bidentate N,N-donor ligand in coordination chemistry. We will explore its synthesis, coordination behavior, and the unique opportunities presented by the iodo-substituent for post-coordination modification. Detailed, field-tested protocols for the synthesis of the ligand and a representative coordination complex are provided, along with characterization methodologies. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of Pyrazolyl-Pyrazine Ligands

Bidentate N-heterocyclic ligands are foundational in coordination chemistry, offering predictable coordination geometries and stable metal complexes. Within this class, ligands incorporating both pyrazole and pyrazine rings have garnered significant interest. The pyrazole moiety offers a readily tunable electronic and steric environment, while the pyrazine ring can participate in π-stacking interactions and act as a bridging ligand.

The subject of this guide, 2-(4-iodo-1H-pyrazol-1-yl)pyrazine, introduces a strategic functional group: the iodine atom at the 4-position of the pyrazole ring. This feature serves two primary purposes:

-

Electronic Modulation: The electron-withdrawing nature of the iodine atom can influence the electronic properties of the resulting metal complex.

-

Post-Coordination Modification: The carbon-iodine bond is a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex, multi-functional supramolecular assemblies or for the fine-tuning of a complex's properties after its initial formation.

This guide will provide the necessary protocols to leverage these advantages in your research.

Ligand Synthesis: A Robust and Scalable Protocol

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine can be achieved through a two-step process: direct iodination of pyrazole followed by a nucleophilic aromatic substitution reaction with 2-chloropyrazine.

Step 1: Synthesis of 4-Iodopyrazole

Principle: This reaction proceeds via an electrophilic substitution mechanism. Iodine monochloride (ICl) is a common and effective iodinating agent for electron-rich heterocyclic systems like pyrazole. The reaction is typically performed in a basic medium to deprotonate the pyrazole, increasing its nucleophilicity.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyrazole (5.0 g, 73.4 mmol) in 100 mL of a 1M sodium hydroxide (NaOH) solution. Cool the flask to 0 °C in an ice bath.

-

Addition of Iodinating Agent: In a separate flask, prepare a solution of iodine monochloride (11.9 g, 73.4 mmol) in 50 mL of methanol. Add this solution dropwise to the stirred pyrazole solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color dissipates. Extract the aqueous layer three times with 100 mL portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield a crude solid. Recrystallize the solid from a minimal amount of hot ethanol to afford pure 4-iodopyrazole as a white crystalline solid.

Step 2: Synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine

Principle: This is a nucleophilic aromatic substitution (SNAr) reaction. The deprotonated 4-iodopyrazole acts as a nucleophile, displacing the chloride from the electron-deficient 2-chloropyrazine ring. A strong base like sodium hydride is used to ensure complete deprotonation of the pyrazole.

Protocol:

-

Reaction Setup: To a flame-dried 250 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.9 g, 47.5 mmol) and 80 mL of anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C.

-

Addition of 4-Iodopyrazole: Add a solution of 4-iodopyrazole (8.0 g, 41.3 mmol) in 20 mL of anhydrous DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

-

Addition of 2-Chloropyrazine: Add 2-chloropyrazine (4.7 g, 41.3 mmol) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC (3:7 ethyl acetate/hexanes).

-

Workup and Isolation: Cool the reaction to room temperature and carefully quench by the slow addition of 100 mL of water. Extract the aqueous layer three times with 150 mL portions of ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield 2-(4-iodo-1H-pyrazol-1-yl)pyrazine as a white to off-white solid.

Coordination Chemistry: Synthesis of a Representative Ruthenium(II) Complex

The 2-(4-iodo-1H-pyrazol-1-yl)pyrazine ligand readily forms stable complexes with a variety of transition metals. Here, we provide a protocol for the synthesis of a representative dichloridoruthenium(II) complex.

Principle: The synthesis involves the reaction of the bidentate ligand with a suitable ruthenium precursor, such as [Ru(DMSO)4Cl2]. The DMSO ligands are labile and are displaced by the stronger N,N-donor ligand.

Protocol: Synthesis of [RuCl2(2-(4-iodo-1H-pyrazol-1-yl)pyrazine)2]

-

Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere, combine [Ru(DMSO)4Cl2] (100 mg, 0.206 mmol) and 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (118 mg, 0.412 mmol, 2 equivalents) in 30 mL of anhydrous ethanol.

-

Reaction Conditions: Reflux the mixture for 6 hours. During this time, the color of the solution should change, and a precipitate may form.

-

Isolation: Cool the reaction mixture to room temperature. Collect the resulting solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials. Dry the product under vacuum to yield the desired ruthenium complex.

Characterization of the Ligand and Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

| Technique | 2-(4-iodo-1H-pyrazol-1-yl)pyrazine (Ligand) | [RuCl2(ligand)2] (Complex) |

| ¹H NMR | Expect distinct signals for the pyrazole and pyrazine protons. The chemical shifts will be influenced by the iodo-substituent. | Broadening of ligand signals upon coordination to the paramagnetic Ru(II) center is possible. A downfield shift of the protons closest to the coordination sites is expected. |

| ¹³C NMR | A signal for the carbon atom bearing the iodine will be observed at a characteristic upfield chemical shift. | Coordination-induced shifts in the carbon signals are expected. |

| FT-IR | Characteristic C=N and C-H stretching frequencies for the pyrazole and pyrazine rings. | Shifts in the C=N stretching frequencies upon coordination to the ruthenium center. New bands in the far-IR region corresponding to Ru-N and Ru-Cl stretching modes. |

| Mass Spectrometry | A clear molecular ion peak corresponding to the calculated mass should be observed. The isotopic pattern for iodine will be present. | Molecular ion peak corresponding to the complex, potentially with fragmentation patterns showing the loss of ligands or chloride ions. |

| Elemental Analysis | Provides the percentage composition of C, H, and N, which should match the calculated values. | Confirms the stoichiometry of the complex. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths and angles. | Confirms the coordination geometry around the metal center (e.g., octahedral) and the bidentate coordination mode of the ligand. |